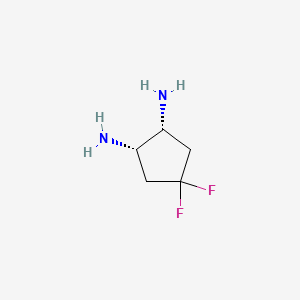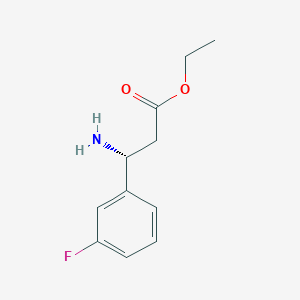
4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid: is a chemical compound with the following molecular formula:
C13H17NO4
(hydrochloride salt). It crystallizes in an orthorhombic space group with dimensions ofa=24.295A˚
,b=15.086A˚
, andc=7.552A˚
. The compound has a molecular weight of 287.74 g/mol .Métodos De Preparación
Synthetic Routes: The synthetic routes for 4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid may involve various reactions. One common method is the protodeboronation of pinacol boronic esters, which provides access to the desired compound . Further details on specific synthetic routes would require additional literature research.
Análisis De Reacciones Químicas
Reactivity: 4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific transformation.
Major Products: The major products formed from these reactions would vary based on the reaction type. Detailed studies would be needed to ascertain specific products.
Aplicaciones Científicas De Investigación
Chemistry: This compound may find applications in organic synthesis, medicinal chemistry, and materials science due to its unique structure.
Biology and Medicine: Research on its biological activities is limited, but it has been studied as a pyrazoline derivative with potential anti-HIV activity . Further investigations are necessary to explore its pharmacological properties.
Mecanismo De Acción
The exact mechanism by which 4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid exerts its effects is not well-documented. Further studies are required to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
Comparing this compound with similar derivatives would require a comprehensive literature review. Unfortunately, I don’t have specific information on similar compounds at this time.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-17-8-3-4-9(12(5-8)18-2)10-6-14-7-11(10)13(15)16/h3-5,10-11,14H,6-7H2,1-2H3,(H,15,16) |
Clave InChI |
TXLZTKWCFWHZHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2CNCC2C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)

![9-Oxabicyclo[3.3.1]nonan-2-one](/img/structure/B13512599.png)


![4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride](/img/structure/B13512611.png)




![2-[(But-3-en-1-yl)amino]acetic acid](/img/structure/B13512648.png)
![[(5-Aminohexyl)carbamoyl]formicacidhydrochloride](/img/structure/B13512651.png)

